molecular formula C9H12BrN3 B3045396 2-Bromo-5-(piperidin-1-yl)pyrazine CAS No. 1060803-86-2

2-Bromo-5-(piperidin-1-yl)pyrazine

Katalognummer: B3045396
CAS-Nummer: 1060803-86-2
Molekulargewicht: 242.12
InChI-Schlüssel: SXASQQOKUXUBLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C9H12BrN3 and its molecular weight is 242.12. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(piperidin-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(piperidin-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-5-piperidin-1-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASQQOKUXUBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670281
Record name 2-Bromo-5-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-86-2
Record name 2-Bromo-5-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Bromo-5-(piperidin-1-yl)pyrazine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

2-Bromo-5-(piperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core, a versatile scaffold found in numerous biologically active molecules.[1] Its structure, incorporating a reactive bromine atom and a basic piperidine moiety, positions it as a valuable intermediate in medicinal chemistry. The bromine serves as a synthetic handle for cross-coupling reactions, enabling the exploration of chemical space, while the piperidine group can influence solubility, cell permeability, and target engagement. Such compounds are frequently utilized as key intermediates in the synthesis of pharmaceutical agents, including kinase inhibitors for cancer therapy.[2][3][4]

For researchers and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundation upon which its potential as a therapeutic agent is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and safety.[5] Given the limited publicly available experimental data for 2-Bromo-5-(piperidin-1-yl)pyrazine, this guide provides a comprehensive framework for its systematic characterization. We will outline not just the "what" but the "why," detailing authoritative, self-validating experimental protocols to determine the core physicochemical parameters essential for advancing a compound through the drug discovery pipeline.

Core Molecular Properties: An Initial Assessment

Before embarking on experimental work, an in-silico analysis provides a foundational dataset. These calculated properties help in designing experiments and anticipating the compound's behavior.

PropertyValueSignificance in Drug Development
Chemical Formula C₉H₁₂BrN₃Defines the elemental composition.
Molecular Weight 242.12 g/mol Influences diffusion and permeability; aligns with general "drug-likeness" criteria.
CAS Number 1060803-86-2Unique identifier for the chemical substance.[6]
Calculated LogP (cLogP) ~2.5 - 3.5Predicts lipophilicity, which is critical for membrane permeability and solubility. A value in this range suggests moderate lipophilicity.[7][8]
Topological Polar Surface Area (TPSA) ~29.0 ŲEstimates the surface area occupied by polar atoms; a low TPSA (<140 Ų) is associated with good cell membrane permeability.
Predicted pKa ~8.5 - 9.5 (Piperidine N) ~1.0 - 2.0 (Pyrazine N's)The basicity of the piperidine nitrogen is dominant and indicates the compound will be protonated and more soluble at acidic pH. The pyrazine nitrogens are weakly basic.[9]
Hydrogen Bond Donors 0The absence of donor groups can favor membrane permeability.
Hydrogen Bond Acceptors 3The three nitrogen atoms can accept hydrogen bonds, influencing solubility and target interactions.

Experimental Determination of Key Physicochemical Parameters

The following sections detail the rationale and step-by-step protocols for determining the most critical physicochemical properties: lipophilicity, aqueous solubility, and chemical stability.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP and LogD)

Expertise & Causality: Lipophilicity is a crucial determinant of a drug's ADME properties. The partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) quantify a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one.[8] This balance dictates the ability to cross cell membranes, engage with hydrophobic protein pockets, and avoid excessive aqueous or lipid sequestration. For an ionizable compound like 2-Bromo-5-(piperidin-1-yl)pyrazine, measuring LogD at physiological pH (e.g., 7.4) is more biologically relevant than LogP. The traditional "shake-flask" method remains the gold standard for its accuracy and direct measurement of partitioning.[8]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 PBS for 24 hours, then allowing the phases to separate.

    • Similarly, pre-saturate the pH 7.4 PBS by mixing it with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of 2-Bromo-5-(piperidin-1-yl)pyrazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each) to achieve a final concentration that is analytically quantifiable and well below the solubility limit in either phase.

  • Partitioning:

    • Vigorously shake the vial containing the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

    • Allow the vial to stand undisturbed until the two phases have clearly separated. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each phase should be prepared to ensure accurate quantification.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

LogD_Workflow start_node Start A Pre-saturate n-Octanol and PBS (pH 7.4) start_node->A Prepare Phases process_node process_node analysis_node analysis_node decision_node decision_node end_node End: LogD Value B Add Compound to Octanol/PBS Mixture A->B Spike Compound C Shake & Centrifuge to Separate Phases B->C Equilibrate D Aliquot from Octanol & Aqueous Layers C->D Sample E Quantify Concentration (HPLC-UV) D->E Analyze F LogD = log([C]oct / [C]aq) E->F Calculate F->end_node

Caption: Shake-Flask method workflow for LogD determination.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a fundamental requirement for oral drug absorption.[10] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. For an ionizable basic compound, solubility is highly pH-dependent; it will be significantly higher in the acidic environment of the stomach than in the near-neutral pH of the intestine.[9] Therefore, determining a full pH-solubility profile is essential. The equilibrium shake-flask method is the definitive "gold standard" for determining thermodynamic solubility, which represents the true saturation point of the compound.[11][12]

  • Buffer Preparation:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) to create a pH-solubility profile.[13]

  • Equilibration:

    • Add an excess amount of solid 2-Bromo-5-(piperidin-1-yl)pyrazine to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[9]

    • Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is achieved.[13]

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Separate the supernatant (the saturated solution) from the undissolved solid. This must be done carefully to avoid transferring any solid particles. Filtration through a low-binding 0.22 µm filter (e.g., PVDF) is a reliable method.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile. This profile will visually demonstrate the impact of ionization on the compound's solubility.

Solubility_Workflow cluster_pH For Each pH Buffer (1.2 to 9.0) start_node Start A Add Excess Solid Compound to Buffer start_node->A process_node process_node analysis_node analysis_node end_node End: pH-Solubility Profile B Agitate at 37°C for 24-48h A->B C Filter to Remove Undissolved Solid B->C D Quantify Filtrate Concentration (HPLC) C->D E Plot Solubility vs. pH D->E E->end_node

Caption: Equilibrium shake-flask workflow for pH-solubility profiling.

Chemical Stability

Expertise & Causality: A drug substance must remain stable throughout its shelf life to ensure its safety, quality, and efficacy.[14] Stability testing evaluates the molecule's susceptibility to degradation under various environmental factors.[5][15] Forced degradation (or stress testing) is performed early in development to deliberately degrade the compound under more aggressive conditions than those used for long-term stability testing.[14][16] This approach rapidly identifies potential degradation pathways, elucidates the structure of degradation products, and helps develop a stability-indicating analytical method capable of separating the intact compound from its degradants.

  • Stock Solution Preparation:

    • Prepare a solution of 2-Bromo-5-(piperidin-1-yl)pyrazine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at ~60-80°C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at ~60-80°C for several hours. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

  • Time-Point Analysis:

    • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (typically a gradient reverse-phase method with a photodiode array detector to assess peak purity).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Identify and quantify major degradation products (as a percentage of the total peak area).

    • If significant degradation products are observed, further analysis by LC-MS may be required for structural elucidation.

Stability_Workflow cluster_stress Apply Stress Conditions start_node Prepare Compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) start_node->Acid Base Base Hydrolysis (NaOH, Heat) start_node->Base Oxid Oxidation (H₂O₂) start_node->Oxid Photo Photolytic (Light/UV) start_node->Photo Therm Thermal (Dry Heat) start_node->Therm stress_node stress_node analysis_node analysis_node end_node End: Stability Profile & Degradation Pathways Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Sample at time points Base->Analysis Sample at time points Oxid->Analysis Sample at time points Photo->Analysis Sample at time points Therm->Analysis Sample at time points Analysis->end_node

Caption: Workflow for a forced degradation (stress testing) study.

Summary and Integrated Physicochemical Profile

The successful execution of the protocols described in this guide will yield a comprehensive physicochemical profile for 2-Bromo-5-(piperidin-1-yl)pyrazine. This integrated dataset is critical for making informed decisions in the drug development process.

ParameterExperimental ResultImplication for Drug Development
LogD at pH 7.4 (To be determined)A value between 1 and 3 is often optimal for balancing permeability and solubility for oral absorption.
Aqueous Solubility (To be determined)The pH-solubility profile will dictate the likely region of absorption in the GI tract and inform formulation strategies.
Chemical Stability (To be determined)Identifies liabilities (e.g., susceptibility to hydrolysis or oxidation) that may affect storage, formulation, and in-vivo stability.

Concluding Remarks:

The characterization of 2-Bromo-5-(piperidin-1-yl)pyrazine, while starting from a point of limited information, can be systematically and robustly accomplished. The predictive data suggests a molecule with favorable "drug-like" characteristics, such as a moderate molecular weight and low TPSA. However, its basicity is a key feature that will dominate its solubility and lipophilicity profile. The experimental determination of LogD, pH-dependent solubility, and chemical stability as outlined herein will provide the essential data needed to assess its viability as a drug discovery building block, guide synthetic strategy, and enable the development of effective formulations. This methodical approach ensures scientific integrity and provides the trustworthy data required for progression in pharmaceutical research.

References

  • Alsante, K. M., et al. (2012). Stability Testing of Pharmaceutical Products. IntechOpen. [Link]

  • Arnot, J. A., et al. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Contract Pharma. [Link]

  • Lab Manager (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-5-(piperazin-1-yl)pyrazine. MySkinRecipes. [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • Gao, Z. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52908344, 2-Bromo-5-hydrazinylpyridine. PubChem. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperazine, 1-(5-Bromo-2-pyridinyl)-. Bouling Chemical Co., Limited. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84676531, 2-bromo-5-(difluoromethyl)Pyrazine. PubChem. [Link]

  • Py, F. & Sicre, C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. Semantic Scholar. [Link]

Sources

Molecular weight and structural analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive framework for the determination of molecular weight and the complete structural elucidation of 2-Bromo-5-(piperidin-1-yl)pyrazine, a key heterocyclic building block in modern medicinal chemistry.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will detail the application of mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis as orthogonal techniques to unambiguously confirm the identity, purity, and structure of the title compound. Each section explains the causality behind the analytical choice, describes self-validating protocols, and is grounded in authoritative references.

Introduction: The Significance of 2-Bromo-5-(piperidin-1-yl)pyrazine

2-Bromo-5-(piperidin-1-yl)pyrazine belongs to the pyrazine class of nitrogen-containing heterocycles, which are privileged structures in drug discovery.[3][4] The pyrazine core is found in numerous FDA-approved drugs and serves as a versatile scaffold for developing kinase inhibitors and other therapeutic agents.[1][3] The specific substitution pattern of this compound—a bromine atom and a piperidinyl group—offers two distinct points for synthetic modification, making it a valuable intermediate for building diverse chemical libraries.[2] Accurate and rigorous analytical characterization is the bedrock of any research or development campaign. It ensures the integrity of starting materials, validates synthetic outcomes, and is a non-negotiable requirement for regulatory submission. This guide establishes a robust analytical workflow for this purpose.

Foundational Physicochemical Properties

The first step in any analytical workflow is to establish the theoretical properties based on the presumed chemical structure. These values serve as the benchmark against which all experimental data are compared.

PropertyValueSource
Chemical Structure -
Molecular Formula C₉H₁₂BrN₃Inferred from Structure
CAS Number 1060803-86-2[5]
Calculated Molecular Weight 242.12 g/mol PubChem CID 52908344 (analogue)[6]
Monoisotopic Mass 241.0215 DaPubChem CID 52908344 (analogue)[6]

Workflow for Comprehensive Structural Analysis

A multi-technique, orthogonal approach is essential for unambiguous structure validation. No single technique provides a complete picture; instead, they offer complementary pieces of the puzzle. The workflow below illustrates a logical progression from confirming mass to elucidating the detailed atomic connectivity.

G cluster_0 Mass & Composition cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure MassSpec Mass Spectrometry (MS) Confirms Mass & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates C-H Framework MassSpec->NMR Mass Confirmed ElemAnal Elemental Analysis (CHN/Br) Confirms Elemental Ratios ElemAnal->NMR Composition Confirmed XRay Single Crystal X-Ray (If crystallizable) Unambiguous 3D Atomic Arrangement NMR->XRay Structure Proposed

Caption: Orthogonal workflow for structural elucidation.

Molecular Weight Determination by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the cornerstone for determining molecular weight. For 2-Bromo-5-(piperidin-1-yl)pyrazine, its primary utility is twofold: it provides the exact mass of the molecule and, critically, reveals the characteristic isotopic signature of bromine. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a distinctive M and M+2 pattern with a nearly 1:1 intensity ratio.[7] Observing this pattern is a powerful diagnostic tool that provides immediate evidence for the presence of a single bromine atom in the molecule.

Expected Mass Spectrum

In a typical Electrospray Ionization (ESI) experiment run in positive mode, the molecule will be observed as the protonated species, [M+H]⁺.

  • [M(⁷⁹Br)+H]⁺: 241.0215 (Monoisotopic Mass) + 1.0078 (H⁺) = 242.0293 m/z

  • [M(⁸¹Br)+H]⁺: 242.0194 (Monoisotopic Mass) + 1.0078 (H⁺) = 244.0272 m/z

The resulting spectrum will show two major peaks of almost equal intensity at approximately m/z 242 and 244.

G origin xaxis m/z origin->xaxis yaxis Relative Intensity origin->yaxis p242 origin->p242 p244 origin->p244 l242 [M+H]⁺ 242.03 l244 [M+2+H]⁺ 244.03

Caption: Expected MS isotopic pattern for the compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 250 - 350 °C

    • Nebulizer Gas (N₂): Set to manufacturer recommendations.

  • Data Acquisition: Acquire data in the m/z range of 100-500.

  • Validation: Confirm the presence of the [M+H]⁺ and [M+2+H]⁺ ion pair at m/z ~242 and ~244 with an intensity ratio of approximately 1:1. Verify that the measured accurate mass is within 5 ppm of the calculated value.[8]

Structural Elucidation by NMR Spectroscopy

Expertise & Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular structure. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides a count of unique carbon environments. For a molecule like 2-Bromo-5-(piperidin-1-yl)pyrazine, NMR is indispensable for confirming the substitution pattern on the pyrazine ring and the integrity of the piperidinyl moiety.[9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure has two distinct aromatic protons on the pyrazine ring and six protons in three distinct environments on the piperidine ring.

  • Pyrazine Protons (δ 7.5-8.5 ppm): Two signals are expected in the aromatic region. These will appear as singlets (or very narrow doublets due to long-range coupling) as they are not adjacent to other protons.

    • H-3: ~δ 8.2 ppm (singlet, 1H)

    • H-6: ~δ 7.9 ppm (singlet, 1H)

  • Piperidine Protons (δ 1.5-4.0 ppm):

    • α-CH₂ (adjacent to N): ~δ 3.5-3.8 ppm (multiplet, 4H). These protons are adjacent to the β-CH₂ groups.[11]

    • β-CH₂: ~δ 1.6-1.8 ppm (multiplet, 4H). These protons are adjacent to both α and γ positions.[11]

    • γ-CH₂: ~δ 1.5-1.7 ppm (multiplet, 2H). This proton is adjacent to the two β-CH₂ groups.[11]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 7 unique carbon environments due to symmetry in the piperidine ring.

  • Pyrazine Carbons: 4 signals. Two will be quaternary (C-Br and C-N) and two will be CH carbons.

  • Piperidine Carbons: 3 signals (α-CH₂, β-CH₂, γ-CH₂).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H):

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to confirm proton ratios.

  • Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum. This may require several hundred to a few thousand scans for adequate signal-to-noise.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Validation: The number of signals, chemical shifts, integrations (for ¹H), and splitting patterns must be fully consistent with the proposed structure.[12] 2D NMR experiments like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Confirmation by Elemental Analysis

Expertise & Causality: Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and halogens in a pure sample.[13] This technique serves as a crucial, independent validation of the molecular formula derived from mass spectrometry.[14] A close match between the experimentally determined percentages and the calculated theoretical values provides high confidence in the sample's purity and elemental composition.[15]

Theoretical vs. Experimental Composition
ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C)44.65%44.65 ± 0.4%
Hydrogen (H)4.99%4.99 ± 0.4%
Nitrogen (N)17.35%17.35 ± 0.4%
Bromine (Br)33.00%33.00 ± 0.5%
Experimental Protocol: CHN and Halogen Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dry compound into a tin or silver capsule using a microbalance.[14]

  • CHN Analysis:

    • The sample is combusted at high temperatures (~950-1060°C) in an oxygen-rich environment.[14]

    • This converts C to CO₂, H to H₂O, and N to N₂ gas.

    • The gases are separated chromatographically and quantified using a thermal conductivity detector.[13][14]

  • Bromine Analysis:

    • The sample is combusted in an oxygen flask or via microwave-induced oxygen combustion.[14]

    • The resulting bromide ions are absorbed into a solution and quantified by potentiometric titration or ion chromatography.[14]

  • Validation: The experimentally determined weight percentages for each element must fall within the accepted tolerance (typically ±0.4% for CHN) of the theoretical values.[14]

The Gold Standard: Single-Crystal X-Ray Crystallography

For absolute, unambiguous structural proof, single-crystal X-ray crystallography is the definitive technique.[9] It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. While contingent on the ability to grow a high-quality single crystal, a successful analysis leaves no doubt as to the molecule's structure.[16]

General Workflow
  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[16]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Conclusion

The analytical characterization of 2-Bromo-5-(piperidin-1-yl)pyrazine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. 1D and 2D NMR spectroscopy provides an exhaustive map of the atomic connectivity, confirming the substitution pattern. Finally, elemental analysis offers a robust quantitative check on the elemental composition and purity. Together, these methods form a self-validating system that provides the highest degree of confidence in the structure and identity of this important chemical intermediate, ensuring the integrity of downstream research and development efforts.

References

  • 2-Bromo-5-(piperazin-1-yl)pyrazine. MySkinRecipes.
  • A Technical Guide to Single-Crystal X-ray Diffraction of Pyrazine-2,3-dicarboxyl
  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Structural Chemistry.
  • Elemental analysis. Weizmann Institute of Science.
  • 2-Bromo-5-(piperidin-1-yl)pyrazine. BLDpharm.
  • 2-Bromo-5-hydrazinylpyridine. PubChem.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Detection of the elements in organic compounds.
  • 5-Bromo-2-(piperazin-1-yl)pyridine. Chem-Impex.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • (PDF) Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

Sources

Technical Guide: Electronic Properties & SAR Utility of 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-5-(piperidin-1-yl)pyrazine represents a "privileged scaffold." It combines the electron-deficient nature of the pyrazine ring with the electron-donating capability of a cyclic amine. This guide analyzes the molecule's "push-pull" electronic architecture, which allows it to serve as a versatile electrophile in palladium-catalyzed cross-couplings while providing a distinct physicochemical profile (solubility, H-bond accepting capacity) essential for binding affinity in active pockets.

Electronic Architecture: The "Push-Pull" System

The reactivity and binding properties of this molecule are defined by the interplay between the pyrazine core and its substituents.

Molecular Orbital Distribution
  • The Acceptor (Pyrazine Core): The 1,4-diazine ring is naturally

    
    -deficient (low-lying LUMO), making it highly susceptible to nucleophilic attack and favorable for 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • The Donor (Piperidine): The nitrogen atom of the piperidine ring possesses a lone pair that conjugates with the pyrazine

    
    -system. This creates a strong mesomeric effect (+M), pushing electron density into the ring.
    
  • The Resulting Dipole: This conjugation creates a significant dipole moment directed from the piperidine (positive pole) toward the pyrazine nitrogens (negative pole).

Impact on C-Br Bond Activation

The position of the piperidine (C5) relative to the bromine (C2) is analogous to a para-substitution in benzene. The electron donation from the piperidine nitrogen increases the electron density at the C2 carbon (via resonance stabilization of the canonical forms).

  • Effect on

    
    :  The increased electron density deactivates the C-Br bond toward Nucleophilic Aromatic Substitution (
    
    
    
    ) compared to 2,5-dibromopyrazine. The ring is less "hungry" for incoming nucleophiles.
  • Effect on Pd-Catalysis: While electron-rich halides generally undergo oxidative addition more slowly than electron-poor ones, the pyrazine ring remains sufficiently electron-deficient to facilitate rapid oxidative addition of Pd(0), making this molecule an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Electronic Flow Diagram

The following diagram illustrates the resonance contribution and the resulting activation sites.

ElectronicProperties cluster_reactivity Reactivity Outcomes Piperidine Piperidine Nitrogen (n-donor) Pyrazine Pyrazine Ring (π-acceptor) Piperidine->Pyrazine +M Effect (Resonance) MetStab Metabolic Liability (Piperidine Oxidation) Piperidine->MetStab Bromine C2-Bromine (Leaving Group) Pyrazine->Bromine Increased bond order (Deactivation of SnAr) OxAdd Pd(0) Oxidative Addition (Facilitated by Pyrazine Ns) Pyrazine->OxAdd

Caption: Electronic flow showing the donor-acceptor relationship and its impact on synthetic reactivity.

Physicochemical Descriptors for SAR

For Structure-Activity Relationship (SAR) studies, understanding the physical parameters is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion).

PropertyValue (Approx.)SAR Implication
Molecular Weight 242.12 DaIdeal for fragment-based design (Rule of 3 compliant).
cLogP 2.0 - 2.5Moderate lipophilicity; ensures good membrane permeability without extreme insolubility.
TPSA ~38 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.
pKa (Pyrazine N) ~1.7 - 2.0The ring nitrogens are weakly basic. Protonation is unlikely at physiological pH (7.4), ensuring the molecule remains neutral and lipophilic.
H-Bond Acceptors 3 (N1, N4, Pip-N)The piperidine N is sterically hindered and conjugated, making N1/N4 the primary acceptors.
H-Bond Donors 0Requires the coupling partner (at C2) to provide H-bond donors if needed for the target.

Key Insight: The piperidine ring adds significant hydrophobic bulk. In SAR, this moiety often targets hydrophobic sub-pockets (e.g., the solvent-exposed region of a kinase ATP pocket), while the pyrazine nitrogens form specific water-mediated or direct H-bonds with the hinge region.

Synthetic Protocol: Library Expansion

The primary utility of 2-Bromo-5-(piperidin-1-yl)pyrazine is as a core for library generation. The Bromine handle is highly reactive toward Palladium-catalyzed cross-coupling.

Standardized Suzuki-Miyaura Coupling Protocol

Objective: To couple an aryl boronic acid to the C2 position.

Reagents:

  • Substrate: 2-Bromo-5-(piperidin-1-yl)pyrazine (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with heteroaryl halides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazine substrate, aryl boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. This is critical to prevent homocoupling or catalyst deactivation.
    
  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base solution.

  • Reaction: Heat the mixture to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.

Synthetic Workflow Diagram

SyntheticWorkflow Start 2-Bromo-5-(piperidin-1-yl)pyrazine Step1 Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start->Step1 Reagent Aryl Boronic Acid (R-B(OH)2) Reagent->Step1 Intermediate Pd-Oxidative Addition Complex Step1->Intermediate 90°C, 12h Product 2-Aryl-5-(piperidin-1-yl)pyrazine (Final Drug Candidate) Intermediate->Product Reductive Elimination

Caption: Workflow for expanding the SAR series via Suzuki Coupling.

Pharmacophore Mapping & Biological Interaction

When designing drugs using this scaffold, researchers must account for how the electronic properties translate to binding events.

  • Hinge Binding: In kinase inhibitors, the pyrazine N1 or N4 often accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Solvent Front: The piperidine ring, being bulky and aliphatic, typically points toward the solvent front or sits in a hydrophobic ribose pocket.

  • Metabolic Soft Spot: The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes. SAR optimization often involves substituting the piperidine with morpholine (to lower logP and block metabolism) or adding fluorine to the piperidine ring to block metabolic hot spots.

Comparative Reactivity Note

Compared to 2,5-dibromopyrazine , the title compound is more selective. The presence of the piperidine ensures that cross-coupling occurs exclusively at the remaining bromine position, eliminating the formation of bis-coupled byproducts that plague symmetric di-bromo scaffolds.

References

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Amino-5-bromopyridine Compound Summary. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-(piperidin-1-yl)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. The solubility profile of a compound dictates its bioavailability, influences its formulation strategies, and ultimately impacts its clinical efficacy. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 2-Bromo-5-(piperidin-1-yl)pyrazine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] We will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and offer insights gleaned from years of practical experience in the field.

Physicochemical Characterization of 2-Bromo-5-(piperidin-1-yl)pyrazine

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. 2-Bromo-5-(piperidin-1-yl)pyrazine is a heterocyclic compound with a molecular structure that suggests a degree of polarity. The presence of the pyrazine and piperidine rings, with their nitrogen atoms, allows for potential hydrogen bonding with protic solvents. Conversely, the bromo substituent and the hydrocarbon backbone of the piperidine ring contribute to its lipophilic character.

A key principle in predicting solubility is the adage "like dissolves like".[2] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given the mixed polar and nonpolar characteristics of 2-Bromo-5-(piperidin-1-yl)pyrazine, it is expected to exhibit a nuanced solubility profile across a range of organic solvents with varying polarities.

Factors that will significantly influence its solubility include:

  • Polarity: The molecule's overall polarity, arising from the interplay of its functional groups, will be a primary determinant of its affinity for different solvents.

  • Hydrogen Bonding: The ability of the nitrogen atoms in the pyrazine and piperidine moieties to act as hydrogen bond acceptors will enhance solubility in protic solvents like alcohols.

  • Molecular Size and Shape: The relatively compact structure of the molecule will also play a role in how it packs into the solvent lattice.

A Strategic Approach to Solvent Selection for Solubility Screening

The selection of solvents for a comprehensive solubility screen should be systematic and cover a broad spectrum of polarities and chemical functionalities. A well-chosen solvent panel will provide a detailed picture of the compound's solubility characteristics, informing downstream process development and formulation activities.

Table 1: A Representative Panel of Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may favorably interact with the nitrogen atoms of the target molecule.
Aprotic Polar Solvents Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess significant dipole moments and can engage in dipole-dipole interactions, but lack O-H or N-H bonds.
Nonpolar Solvents Hexane, Toluene, DichloromethanePrimarily engage in van der Waals forces and are effective at solvating nonpolar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Offer a balance of polarity and are good general solvents for a wide range of organic compounds.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The determination of equilibrium solubility is a critical experiment in pharmaceutical development. The saturation shake-flask method is widely regarded as the gold standard for this purpose due to its reliability and direct measurement of the thermodynamically stable state.[3] The following protocol is a robust and self-validating system for determining the solubility of 2-Bromo-5-(piperidin-1-yl)pyrazine.

Materials and Equipment
  • 2-Bromo-5-(piperidin-1-yl)pyrazine (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-5-(piperidin-1-yl)pyrazine into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a chemically compatible syringe filter to remove any remaining undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-Bromo-5-(piperidin-1-yl)pyrazine of known concentrations in the mobile phase.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples and calibration standards onto the HPLC system.

    • Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh excess 2-Bromo-5-(piperidin-1-yl)pyrazine B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Collect and filter supernatant C->D E Dilute sample for HPLC analysis D->E F Quantify concentration against standards E->F G Calculate and report solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting the Solubility Profile: A Causal Analysis

The quantitative solubility data obtained from the experimental protocol should be compiled into a comprehensive table for easy comparison and analysis.

Table 2: Solubility Profile of 2-Bromo-5-(piperidin-1-yl)pyrazine in Selected Organic Solvents at 25 °C (Illustrative Template)

SolventSolvent Polarity IndexSolubility (mg/mL)Observations
Methanol5.1[Experimental Value]Clear solution, readily dissolves.
Ethanol4.3[Experimental Value]
Acetonitrile5.8[Experimental Value]
Acetone5.1[Experimental Value]
Dichloromethane3.1[Experimental Value]
Toluene2.4[Experimental Value]
Hexane0.1[Experimental Value]Insoluble or very sparingly soluble.
Tetrahydrofuran (THF)4.0[Experimental Value]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Value]High solubility expected.

By analyzing the solubility data in conjunction with the physicochemical properties of the solvents, a deeper understanding of the intermolecular forces driving the dissolution process can be achieved. For instance, a higher solubility in protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. Conversely, poor solubility in a nonpolar solvent like hexane would highlight the significance of the compound's polar functionalities.

The Broader Context: Adherence to Regulatory Standards

The methodologies and data generated for solubility profiling must align with regulatory expectations. Guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q6B, which outlines test procedures and acceptance criteria for new drug substances, provide a framework for ensuring the quality and consistency of these studies.[4][5][6][7] While ICH Q6B is primarily for biotechnological/biological products, the principles of thorough characterization are universally applicable. Furthermore, the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements offers detailed guidance on the theory and practice of solubility determination, reinforcing the importance of standardized and well-documented procedures.[3][8][9][10][11]

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility profile of 2-Bromo-5-(piperidin-1-yl)pyrazine in organic solvents is not merely an academic exercise; it is a foundational pillar of rational drug development. This knowledge empowers scientists to make informed decisions regarding reaction conditions for synthesis, purification strategies, and the design of effective formulations. The experimental framework and theoretical considerations presented in this guide provide a robust pathway to generating high-quality, reliable solubility data, thereby accelerating the progression of promising molecules from the laboratory to the clinic.

References

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Agilent Technologies. Technical Note: Solubility Measurements. [Link]

  • United States Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • MySkinRecipes. 2-Bromo-5-(piperazin-1-yl)pyrazine. [Link]

  • BioQC. Navigating Regulatory Requirements and ICH Q6B. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

Sources

Methodological & Application

Synthesis of 2-Bromo-5-(piperidin-1-yl)pyrazine via nucleophilic aromatic substitution

Application Note: Synthesis of 2-Bromo-5-(piperidin-1-yl)pyrazine via Nucleophilic Aromatic Substitution ( )

Abstract & Strategic Significance

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., ATR, CHK1 inhibitors) and GPCR ligands. 2-Bromo-5-(piperidin-1-yl)pyrazine (CAS: 1060803-86-2) is a critical bi-functional intermediate. It retains a highly reactive aryl bromide handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while installing a solubilizing piperidine moiety.

This guide details the synthesis of this compound from 2,5-dibromopyrazine .[1] The reaction exploits the symmetry of the starting material and the electronic deactivation of the product to achieve high mono-substitution selectivity without complex protecting groups.

Mechanistic Insight & Regiocontrol

The synthesis proceeds via an addition-elimination (


) mechanism
The "Autoinhibition" Phenomenon

Success depends on the electronic difference between the starting material and the product:

  • Activation: The starting material, 2,5-dibromopyrazine, is electron-deficient due to the two electronegative nitrogen atoms and two bromine atoms. This lowers the LUMO energy, facilitating nucleophilic attack.

  • Deactivation (The Stop Signal): Upon substitution of the first bromine with piperidine, the strong electron-donating nature of the amine nitrogen (via resonance) increases electron density in the pyrazine ring. This significantly raises the activation energy for a second substitution, effectively stopping the reaction at the mono-substituted stage under controlled conditions.

Diagram 1: Reaction Mechanism & Transition State

SNAr_MechanismSM2,5-Dibromopyrazine(Symmetric Electrophile)TSMeisenheimer Complex(Transition State)SM->TS+ PiperidinePipPiperidine(Nucleophile)Pip->TSProd2-Bromo-5-(piperidin-1-yl)pyrazine(Deactivated Product)TS->Prod- Br⁻HBrHBr (Neutralized by Base)TS->HBrProd->SMResonance DeactivationPrevents 2nd Substitution

Figure 1: The

Experimental Protocol

Strategic Considerations
  • Stoichiometry: Use a slight excess of piperidine (1.1–1.2 equiv) to drive conversion. Large excesses (>3 equiv) or high temperatures (>100°C) risk di-substitution.

  • Base: Piperidine can act as both nucleophile and base, but this wastes reagent. An auxiliary base like Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ) is recommended to scavenge the HBr byproduct.
  • Solvent:

    • DMF/DMSO: Fast reaction rates but difficult to remove during workup.

    • Ethanol/Isopropanol: Slower rates, but product often precipitates upon cooling, allowing for filtration-based purification (Green Chemistry preferred).

Materials Table
ReagentMW ( g/mol )Equiv.DensityRole
2,5-Dibromopyrazine 237.881.0SolidElectrophile
Piperidine 85.151.10.862 g/mLNucleophile
Potassium Carbonate 138.211.5SolidBase (Scavenger)
Ethanol (Abs.) 46.07N/ASolventReaction Medium
Step-by-Step Procedure

Scale: Based on 1.0 g of 2,5-Dibromopyrazine (4.2 mmol).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,5-Dibromopyrazine (1.0 g, 4.2 mmol) and Potassium Carbonate (0.87 g, 6.3 mmol).

  • Solvent: Add Ethanol (15 mL). Stir to create a suspension.

  • Addition: Add Piperidine (0.46 mL, 4.6 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or LCMS after 2 hours. The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product typically precipitates as a light yellow/off-white solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL).

  • Alternative Workup (Extraction):

    • If no precipitate forms (oiling out), extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Diagram 2: Workflow & Decision Tree

WorkflowStartStart Reaction(Reflux EtOH)MonitorMonitor (TLC/LCMS)2-4 HoursStart->MonitorCheckSM Consumed?Monitor->CheckCheck->MonitorNoQuenchPour into Ice WaterCheck->QuenchYesPrecipSolid Formed?Quench->PrecipFilterFiltration(Wash with H2O)Precip->FilterYesExtractExtraction(EtOAc / Brine)Precip->ExtractNo (Oil)FinalFinal Product(Recrystallize if needed)Filter->FinalDryDry & ConcentrateExtract->DryDry->Final

Figure 2: Operational decision tree for reaction monitoring and workup.

Characterization & Quality Control

Expected Analytical Data[2]
  • Appearance: Off-white to pale yellow solid.

  • 
    H-NMR (400 MHz, 
    
    
    ):
    • 
       8.05 (d, 
      
      
      Hz, 1H, Pyrazine-H3).
    • 
       7.85 (d, 
      
      
      Hz, 1H, Pyrazine-H6).
    • 
       3.55 (m, 4H, Piperidine 
      
      
      ).
    • 
       1.65 (m, 6H, Piperidine 
      
      
      ).
    • Note: The coupling constant (

      
      ) between pyrazine protons is typically small (~1.5 Hz) due to meta-positioning across the ring nitrogens.
      
  • LC-MS:

    • Shows characteristic bromine isotope pattern (1:1 ratio).

    • 
      .
      
Troubleshooting
ObservationRoot CauseCorrective Action
Di-substitution observed (M+85) Temperature too high or excess amine.Lower temp to 50°C; strictly control stoichiometry (1.1 eq).
Incomplete Conversion Reaction stalled.Add 0.1 eq additional piperidine; switch solvent to DMF for higher Temp.
Product is an oil Impurities or solvent retention.Triturate with cold Hexanes or recrystallize from EtOH/Water.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2,5-Dibromopyrazine Compound Summary. Retrieved October 26, 2023, from [Link]

  • Journal of Medicinal Chemistry. (2018). Structure–Activity Relationships of 2-(Heteroaryl-cycloalkyl)-1H-indoles (Supporting Information describing general SNAr conditions on di-halo heteroaromatics). Retrieved October 26, 2023, from [Link]

Technical Application Note: Regiocontrolled Installation of Piperidine on 2,5-Dibromopyrazine

Author: BenchChem Technical Support Team. Date: February 2026


)
Substrate:  2,5-Dibromopyrazine

Executive Summary & Strategic Rationale

The 2-amino-5-bromo-pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., ERK, PI3K pathways) and GPCR modulators. The installation of piperidine onto 2,5-dibromopyrazine presents a classic symmetry-breaking challenge.

While 2,5-dibromopyrazine is symmetric, the introduction of the first piperidine moiety fundamentally alters the electronic landscape of the pyrazine ring. This guide leverages kinetic selection rather than steric protection to achieve mono-selectivity. The amino group (piperidine) acts as a strong resonance donor, increasing the electron density of the pyrazine ring and significantly raising the activation energy required for a second nucleophilic attack.

This protocol provides a robust, self-validating method for synthesizing 2-bromo-5-(piperidin-1-yl)pyrazine with >90% regioselectivity, minimizing the formation of the 2,5-bis(piperidin-1-yl)pyrazine byproduct.

Mechanistic Insight & Reaction Design

To master this synthesis, one must understand the electronic "switch" that occurs during the reaction.

  • Activation: The starting material, 2,5-dibromopyrazine, is electron-deficient due to the two inductive withdrawing nitrogen atoms and two bromine atoms. It is highly reactive toward

    
    .
    
  • Deactivation (The "Brake"): Upon substitution of the first bromine, the piperidine nitrogen donates electron density into the ring via resonance. This deactivates the remaining C-Br bond toward further nucleophilic attack.

  • Implication: Mono-substitution is kinetically favored. Bis-substitution requires forcing conditions (higher temperature, excess amine).

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism SM 2,5-Dibromopyrazine (Symmetric, Highly Electrophilic) Complex Meisenheimer Complex SM->Complex + Piperidine (k1 fast) Product 2-Bromo-5-(piperidin-1-yl)pyrazine (Electron Rich / Deactivated) Complex->Product - HBr Bis 2,5-Bis(piperidin-1-yl)pyrazine (Over-reaction Side Product) Product->Bis + Piperidine (k2 << k1) Requires Heat

Figure 1: Kinetic pathway of the SNAr reaction. The significant difference in rate constants (


) allows for high selectivity.

Experimental Protocol: Mono-Substitution

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 2,5-Dibromopyrazine (1.0 equiv)

  • Nucleophile: Piperidine (1.05 equiv) — Strict stoichiometry is key.

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv) — Acts as an HCl scavenger.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH).

    • Recommendation: Use DMF for speed and solubility. Use EtOH for greener process/easier workup (precipitation).

Workflow Diagram

Workflow Start Charge Flask: 2,5-Dibromopyrazine + K2CO3 + DMF Add Slow Addition: Piperidine (1.05 eq) at 0°C Start->Add React Heat to 60°C Monitor TLC (2-4 hours) Add->React Check Check Reaction Completion React->Check Check->React SM Persists Quench Quench: Pour into Ice Water (10x volume) Check->Quench SM Consumed Isolate Filtration: Collect Precipitate (Yellow Solid) Quench->Isolate Purify Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of the mono-substituted product.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopyrazine (2.38 g, 10.0 mmol) in DMF (20 mL).

  • Base Addition: Add anhydrous

    
      (2.07 g, 15.0 mmol). The suspension acts as a proton sponge.
    
  • Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add piperidine (0.89 g, 1.04 mL, 10.5 mmol) dropwise over 10 minutes.

    • Expert Note: Cooling during addition prevents local hotspots that could trigger bis-substitution.

  • Reaction: Remove the ice bath and heat the mixture to 60°C . Stir for 3–4 hours.

    • Monitoring: Monitor by TLC (10% EtOAc in Hexanes).

      • SM

        
         (UV active).
        
      • Product

        
         (UV active, stains yellow with Dragendorff or Ninhydrin).
        
  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • A pale yellow solid should precipitate immediately.

    • Stir for 15 minutes to ensure all DMF is extracted into the aqueous phase.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual inorganic salts.
    
  • Drying: Dry the solid under vacuum at 40°C.

    • Typical Yield: 85–92%.

    • Appearance: Pale yellow solid.

Optimization & Data Analysis

Solvent & Condition Screening

The choice of solvent impacts the reaction rate and the workup strategy.

EntrySolventTemp (°C)Time (h)Yield (Mono)Yield (Bis)Notes
1EthanolReflux (78)678%<2%Green solvent; slower rate; product precipitates on cooling.
2DMF 60 3 91% <3% Recommended. Fast; clean water crash-out.
3DMSO602.588%5%Harder to remove solvent completely; higher bis-impurity.
4Toluene1001260%0%Poor solubility of

; requires phase transfer catalyst.
Analytical Validation (Self-Validating the Structure)

You must confirm that the bromine was displaced and that only one amine was added.

  • 1H NMR (400 MHz,

    
    ): 
    
    • Pyrazine Ring: The symmetry of the 2,5-dibromopyrazine (singlet at

      
       8.6 ppm) is broken. Look for two distinct signals.
      
      • 
         8.15 (d, 
        
        
        
        Hz, 1H, H-3/6)
      • 
         7.90 (d, 
        
        
        
        Hz, 1H, H-6/3)
    • Piperidine:

      • 
         3.60 (m, 4H, 
        
        
        
        )
      • 
         1.65 (m, 6H, aliphatic chain)
        
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).
    • Expected m/z: ~242/244

      
      .
      
    • Absence check: Ensure no peak at m/z ~247 (Bis-product).

Troubleshooting & Safety

Common Failure Modes
  • Bis-Substitution Observed:

    • Cause: Excess piperidine used or temperature too high (>90°C).

    • Fix: Strictly limit piperidine to 1.05 equivalents. Lower temp to 50°C.

  • Incomplete Reaction:

    • Cause: Old/wet

      
       or impure DMF.
      
    • Fix: Use freshly ground anhydrous base.

  • Oiling Out:

    • Cause: Product did not crystallize during water quench.

    • Fix: Extract the water/DMF mix with Ethyl Acetate, wash with brine, dry, and concentrate. Recrystallize from Hexane/EtOAc.

Safety Protocols
  • Piperidine: Highly flammable and toxic. Causes severe skin burns. Handle in a fume hood.

  • Pyrazines: Many halogenated pyrazines are skin sensitizers. Wear nitrile gloves and long sleeves.

  • Waste: Segregate halogenated organic waste.

References

  • General Pyrazine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on heterocyclic reactivity).
  • Kinase Inhibitor Synthesis: 2-Bromo-5-(piperazin-1-yl)pyrazine as a key intermediate.[1] MySkinRecipes Product Data.[1] Available at: [Link] (Accessed Oct 2023).

  • SNAr Optimization on Pyrimidines/Pyrazines

    • Comparison of aqueous vs. organic SNAr conditions.[2] Deutsche Nationalbibliothek. Available at: [Link]

    • Regioselectivity in unsymmetrical pyrazines.[3] ResearchGate.[3] Available at: [Link]

  • Analogous Procedures (Pyridine/Pyrazine Halogen Displacement)

    • Preparation of 2-bromo-5-aldehyde pyridine via Grignard/DMF.[4] Google Patents CN112479991A. Available at:

Sources

Reagents for lithiation and functionalization of 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of 2-Bromo-5-(piperidin-1-yl)pyrazine

Abstract & Strategic Context

The pyrazine scaffold is a "privileged structure" in kinase inhibition (e.g., GLP-1 modulators, EGFR inhibitors), yet its electron-deficient nature presents a paradox: it is highly reactive toward nucleophiles but resistant to electrophilic aromatic substitution.

2-Bromo-5-(piperidin-1-yl)pyrazine represents a specific challenge. While the bromine at C2 offers a handle for functionalization, the pyrazine ring is susceptible to nucleophilic attack (Chichibabin-type addition) by strong bases. Furthermore, the piperidine moiety at C5 acts as an electron-donating group (EDG), modulating the ring's electron density but potentially complicating oxidative addition in transition metal catalysis.

This guide prioritizes Magnesium-Halogen Exchange using "Turbo Grignards" over traditional Lithiation, providing a thermodynamically controlled pathway that minimizes byproduct formation.

Strategic Analysis: Reagent Selection

The choice of metallation reagent is the single most critical variable. Below is a comparative analysis of the available methodologies.

Table 1: Reagent Selection Matrix
Parametern-Butyllithium (n-BuLi) Turbo Grignard (i-PrMgCl·LiCl) Knochel-Hauser Base (TMPMgCl[1][2]·LiCl)
Primary Mechanism Lithium-Halogen ExchangeMagnesium-Halogen ExchangeDeprotonation (C-H Activation)
Temperature -78°C (Strict)-15°C to 0°C-20°C to RT
Chemoselectivity Low. Risk of nucleophilic attack on C3/C6.High. Mg is less electropositive; LiCl breaks aggregates.High. Sterically hindered base prevents addition.
Stability Kinetic control only. Species degrades > -60°C.Thermodynamically stable for hours at 0°C.Stable.
Recommendation Not Recommended (unless -78°C is mandatory).Primary Recommendation for C2 functionalization.Secondary Recommendation for C3/C6 functionalization.

Visual Workflow & Decision Logic

The following diagram illustrates the decision logic for functionalizing this scaffold, highlighting the divergence between Halogen Exchange and Cross-Coupling.

FunctionalizationWorkflow Start 2-Bromo-5-(piperidin-1-yl)pyrazine Decision Target Transformation? Start->Decision RouteA Replace Br (C2) with Electrophile Decision->RouteA C-C / C-X Bond Formation RouteB Replace Br (C2) with Aryl/Heteroaryl Decision->RouteB Biaryl / C-N Bond Turbo Mg-Halogen Exchange (i-PrMgCl·LiCl) RouteA->Turbo High Fidelity PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) RouteB->PdCat Standard Intermed_Mg Magnesiated Intermediate (Stable at 0°C) Turbo->Intermed_Mg -15°C, THF Prod_Ar Product: C2-Biaryl/Amine PdCat->Prod_Ar Pd(dppf)Cl2 / Boronic Acid Prod_E Product: C2-Electrophile (Aldehydes, Ketones, I) Intermed_Mg->Prod_E + Electrophile

Figure 1: Decision tree for the functionalization of 2-Bromo-5-(piperidin-1-yl)pyrazine. Green nodes indicate the recommended reagent class.

Detailed Experimental Protocols

Protocol A: Magnesium-Halogen Exchange (Turbo Grignard)

Objective: Generation of the C2-magnesiated species for reaction with aldehydes, ketones, or acyl chlorides. Why this works: The LiCl in the Turbo Grignard breaks up the polymeric aggregates of the Grignard reagent, increasing the rate of exchange while maintaining the "soft" nucleophilic character of Magnesium, preventing attack on the pyrazine ring.

Materials:

  • Substrate: 2-Bromo-5-(piperidin-1-yl)pyrazine (1.0 equiv)

  • Reagent: i-PrMgCl[3]·LiCl (1.3 M in THF, 1.1 equiv) [Sigma-Aldrich / Knochel's Reagent]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Equip with a temperature probe and magnetic stir bar.[4]

  • Dissolution: Add the pyrazine substrate and anhydrous THF. Cool the solution to -15°C (Ice/Salt or Cryocooler).

  • Exchange: Add i-PrMgCl[3]·LiCl dropwise over 5 minutes.

    • Observation: A color change (often to dark yellow/orange) indicates the formation of the magnesiated species.

  • Incubation: Stir at -10°C to 0°C for 30–60 minutes.

    • QC Check: Aliquot 50 µL into MeOH. Inject on LCMS. Disappearance of starting bromide and appearance of the des-bromo (protonated) species confirms exchange.

  • Quench: Add the electrophile (dissolved in minimal THF) dropwise at -10°C.

  • Warm: Allow the reaction to warm to RT over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl.[4] Extract with EtOAc.[4]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C2. Why this works: The C5-piperidine EDG stabilizes the oxidative addition complex, preventing rapid decomposition often seen with electron-deficient diazines.

Materials:

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[5]

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen is the enemy of pyrazine couplings.

  • Assembly: Add substrate, Boronic Acid (1.2 equiv), Base, and Catalyst to a reaction vial.

  • Reaction: Heat to 80°C–90°C for 4–12 hours.

    • Note: Microwave irradiation (110°C, 30 min) is highly effective for this scaffold.

  • Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol scavenger resin.

Troubleshooting & Critical Parameters

1. The "Wet Solvent" Trap:

  • Symptom: Low conversion in Protocol A; formation of the des-bromo (protonated) pyrazine.

  • Cause: Moisture in THF protonates the Grignard faster than it reacts with the electrophile.

  • Fix: Distill THF over Na/Benzophenone or use a column solvent purification system immediately before use. Karl Fischer titration should read <50 ppm water.

2. Regioselectivity Issues (C3 vs C2):

  • Symptom: In C-H activation attempts (using TMP bases), mixtures of C3 and C6 functionalization occur.

  • Insight: The C3 proton is most acidic (inductive effect of Br and N), but sterically crowded. The C6 proton is less hindered.

  • Fix: Avoid direct deprotonation if possible. Rely on the Br-Mg exchange (Protocol A) which is 100% regioselective for C2.

3. Safety Warning - Sensitization:

  • Bromopyrazines are potent skin and respiratory sensitizers.

  • Control: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory. Treat all waste streams with dilute NaOH to hydrolyze residual alkylating agents before disposal.

References

  • Preparation of Functionalized Magnesium Reagents

    • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition.

  • Turbo Grignard Mechanism & Application

    • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Application of Turbo Grignard Reagent in Organic Synthesis. Chinese Journal of Organic Chemistry.
  • Palladium Coupling on Chloropyrazines

    • Goossen, L. J., et al. (2009). Pd-catalyzed synthesis of functionalized pyrazines. Journal of Organic Chemistry.
  • Directed Metallation of N-Heterocycles

    • Schlosser, M. (2005).

Sources

Microwave-assisted synthesis involving 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 2-Bromo-5-(piperidin-1-yl)pyrazine Scaffolds

Part 1: Strategic Overview & Rationale

In the landscape of modern medicinal chemistry, the pyrazine ring stands as a "privileged scaffold," frequently appearing in kinase inhibitors (e.g., Bortezomib derivatives), GPCR ligands, and antimicrobials. Specifically, 2-Bromo-5-(piperidin-1-yl)pyrazine represents a critical bifunctional building block.

The molecule possesses two distinct reactive handles:[1]

  • The C-Br bond (Position 2): An electrophilic site primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Piperidine Ring (Position 5): A lipophilic, non-aromatic heterocycle that often improves solubility and pharmacokinetic profiles (ADME) in drug candidates.

Why Microwave Irradiation? Traditional thermal synthesis of aminopyrazines via Nucleophilic Aromatic Substitution (


) often requires prolonged reflux (12–24 hours) in high-boiling solvents (DMF, DMSO), leading to thermal degradation and difficult workups. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by utilizing dielectric heating . Polar reaction media align with the oscillating electric field, generating rapid internal heat. This kinetic boost allows for:
  • Reaction times reduced from hours to minutes.

  • Suppression of side reactions (e.g., bis-substitution) via precise temperature control.

  • Cleaner impurity profiles , simplifying downstream purification.

Part 2: Experimental Workflow & Logic

The following diagram illustrates the stepwise logic for synthesizing the core scaffold and its subsequent functionalization.

G start Start: 2,5-Dibromopyrazine step1 Step 1: Regioselective SNAr (Microwave: 100°C, 10 min) start->step1 + Piperidine + EtOH/Et3N intermediate Core Scaffold: 2-Bromo-5-(piperidin-1-yl)pyrazine step1->intermediate step2a Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) intermediate->step2a step2b Path B: Buchwald-Hartwig (R-NH2, Pd cat.) intermediate->step2b productA Biaryl Product (Kinase Inhibitor Analog) step2a->productA productB Diaminopyrazine (GPCR Ligand Analog) step2b->productB

Caption: Figure 1. Modular microwave-assisted workflow for the synthesis and diversification of the 2-bromo-5-(piperidin-1-yl)pyrazine scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 2-Bromo-5-(piperidin-1-yl)pyrazine via


.
Challenge:  Prevent the formation of the 2,5-bis(piperidinyl) byproduct.
Mechanistic Insight:  The introduction of the first electron-donating amine (piperidine) significantly deactivates the pyrazine ring toward a second nucleophilic attack, making the mono-substitution highly favored under controlled microwave heating.

Materials:

  • 2,5-Dibromopyrazine (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq) - Acts as an HF scavenger.
    
  • Ethanol (Absolute) - High loss tangent (

    
    ) solvent, excellent for MW absorption.
    

Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, dissolve 2,5-Dibromopyrazine (238 mg, 1.0 mmol) in Ethanol (3 mL).

  • Reagent Addition: Add Piperidine (108 µL, 1.1 mmol) followed by Triethylamine (209 µL, 1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • The product often precipitates upon cooling. If so, filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent in vacuo, redissolve in EtOAc (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry over

      
       and concentrate.
      
  • Validation: Purity is typically >95% by LC-MS.

    • Expected Mass:

      
       (1:1 Br isotope pattern).
      
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Objective: Couple the core scaffold with Phenylboronic acid. Mechanistic Insight: Pyrazines are electron-deficient, making the oxidative addition of Pd(0) relatively facile. However, they can also coordinate to the Pd center, poisoning the catalyst. Using a phosphine ligand with a wide bite angle or steric bulk (like XPhos or dppf) prevents this coordination.

Materials:

  • 2-Bromo-5-(piperidin-1-yl)pyrazine (from Protocol A) (0.5 mmol)

  • Phenylboronic Acid (0.75 mmol, 1.5 eq)

  • Catalyst:

    
     (0.025 mmol, 5 mol%)
    
  • Base:

    
     (aqueous) (0.5 mL)
    
  • Solvent: 1,4-Dioxane (2 mL)

Procedure:

  • Assembly: Charge a 5 mL microwave vial with the pyrazine substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 1 minute.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane and aqueous

    
     through the septum.
    
  • Microwave Parameters:

    • Temperature: 130 °C.

    • Hold Time: 15 minutes.

    • Absorption Level: High.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography (Hexane:EtOAc gradient).

Part 4: Data Analysis & Optimization

The following table summarizes optimization studies performed to maximize the yield of the Core Scaffold (Protocol A) . This data highlights the impact of solvent polarity and temperature on reaction efficiency.[2]

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1DCM40 (Reflux)6015Too slow; DCM absorbs MW poorly.
2Ethanol802078Good conversion, minor starting material left.
3 Ethanol 100 10 94 Optimal. Full conversion, clean profile.
4Water1201065Hydrolysis byproduct observed (2-hydroxy-5-bromo...).
5DMF150582Bis-substitution byproduct (5-10%) detected.

Note: Yields determined by HPLC area % integration.

Part 5: Troubleshooting & Safety

1. Bis-Substitution (Impurity Control):

  • Issue: Formation of 2,5-di(piperidin-1-yl)pyrazine.

  • Cause: Reaction temperature too high (>140°C) or large excess of amine.

  • Solution: Stick to ethanol at 100°C. The protic solvent creates a hydrogen-bond shell around the amine, slightly modulating its nucleophilicity, while the resonance effect of the first amine deactivates the ring.

2. Catalyst Deactivation (Suzuki Coupling):

  • Issue: Low yield in Protocol B, recovery of starting material.

  • Cause: Pyrazine nitrogen coordinating to Palladium.

  • Solution: Switch to XPhos Pd G2 precatalyst. The bulky biaryl ligand effectively prevents the heterocycle from binding to the metal center.

Safety Precautions:

  • Pressure Hazards: Ethanol at 100°C generates internal pressure (~2-3 bar). Ensure vials are rated for at least 20 bar.

  • Chemical Handling: Alkyl bromides and pyrazines can be skin irritants and sensitizers. Handle in a fume hood.

  • Microwave Safety: Never heat a sealed vessel completely full of liquid; leave at least 30% headspace.

References

  • Vertex AI Search. (2025). Buchwald-Hartwig coupling 2-bromo-5-(piperidin-1-yl)pyrazine. ResearchGate. 3

  • BenchChem. (2025).[4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine. 4

  • NIH. (2024). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library. 5

  • RSC Publishing. (2025). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. 6

  • MDPI. (2025). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Cross-Coupling Reactions with 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ZB-5PIP Status: Active Subject: Yield Optimization & Troubleshooting for Pd-Catalyzed Couplings Support Tier: Level 3 (Senior Application Scientist)

Substrate Analysis & Reactivity Profile[1]

Before troubleshooting, it is critical to understand the electronic and steric environment of your substrate. 2-Bromo-5-(piperidin-1-yl)pyrazine is not a standard aryl halide; it presents a "push-pull" electronic system that dictates catalyst choice.

  • The "Pull" (Pyrazine Ring): The pyrazine core is electron-deficient (π-deficient), generally facilitating nucleophilic attacks but making the ring nitrogens potent σ-donors that can bind and "poison" electrophilic metal centers (like Pd(II)).

  • The "Push" (5-Piperidinyl Group): The piperidine nitrogen is a strong electron-donating group (EDG) via resonance. This donation increases electron density at the C2 position (the C-Br bond).

    • Consequence: The C-Br bond has increased double-bond character compared to unsubstituted 2-bromopyrazine. Oxidative addition is significantly slower , often becoming the rate-determining step (RDS).

Quick Specs
PropertyValueImplication for Coupling
Electrophilicity Moderate to LowRequires electron-rich ligands to facilitate oxidative addition.
Coordination Risk HighPyrazine N1/N4 can displace weak ligands, deactivating the catalyst.
Base Sensitivity ModerateStable to carbonates; strong alkoxides may cause competitive SNAr at C3/C6.

Diagnostic Workflow (Troubleshooting Logic)

Use this decision tree to identify the root cause of your yield issues.

TroubleshootingFlow Start Start: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SMRems Issue: Oxidative Addition Failure CheckSM->SMRems No (SM persists) SideRxn Issue: Side Reactions CheckSM->SideRxn Yes (SM gone) CheckProd Is Product forming? Poisoning Cause: Catalyst Poisoning (Pyrazine N-binding) SMRems->Poisoning LigandChoice Cause: Ligand too poor/sterically unhindered SMRems->LigandChoice Hydrolysis Result: Protodehalogenation (C-Br replaced by C-H) SideRxn->Hydrolysis Mass = SM - 79 + 1 HomoCoup Result: Homocoupling SideRxn->HomoCoup Dimer formed

Figure 1: Diagnostic logic flow for identifying failure points in pyrazine cross-coupling.

Issue Resolution & FAQs

Issue 1: The Reaction Stalls (High Starting Material Recovery)

Symptom: LCMS shows >60% unreacted bromide after 12 hours. Catalyst turns into a black precipitate (Pd black) early.

Technical Explanation: This is the classic "Pyrazine Poisoning" effect. The basic nitrogens on the pyrazine ring (N1/N4) are coordinating to the Pd(II) species, forming a stable, unreactive (Pyrazine)2-Pd-L complex. This prevents the active Pd(0) species from regenerating or entering the cycle. Additionally, the electron-rich nature of your specific substrate makes the C-Br bond less reactive, requiring a more active catalyst to break it.

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: You must use ligands that are sterically demanding enough to prevent the pyrazine nitrogen from binding, and electron-rich enough to push oxidative addition.

    • Recommendation:XPhos , RuPhos , or P(t-Bu)3 . Avoid PPh3 or dppf.

  • Pre-catalysts: Stop using Pd(OAc)2 or Pd2(dba)3 + Ligand in situ. Use pre-formed precatalysts like XPhos Pd G2 or G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation.

Issue 2: Protodehalogenation (Formation of 2-(piperidin-1-yl)pyrazine)

Symptom: The bromide is consumed, but the mass spec shows a peak corresponding to [M-Br+H].

Technical Explanation: This occurs when the oxidative addition complex L-Pd(Ar)-Br undergoes transmetallation failure. If the boronic acid is slow to transmetallate (common with electron-poor rings), the complex grabs a hydride (from solvent or moisture) and reductively eliminates the hydro-dehalogenated byproduct.

Corrective Action:

  • Dry Your System: Ensure solvents (Dioxane, Toluene) are anhydrous.

  • Increase Transmetallation Rate: Switch base to K3PO4 or Cs2CO3 (anhydrous) instead of aqueous Na2CO3. The higher solubility of Cs+ in organic media helps.

  • Boronate Excess: Increase the boronic acid/ester equivalents to 1.5–2.0 eq.

Issue 3: Purification Difficulties (Streaking on Silica)

Symptom: Product co-elutes with impurities or streaks badly.

Technical Explanation: The piperidine amine and pyrazine nitrogens make the product basic. It interacts strongly with the acidic silanols on silica gel.

Corrective Action:

  • Pre-treat Silica: Slurry your silica in 1% Triethylamine (TEA) in Hexanes before packing the column.

  • Mobile Phase modifier: Add 1% TEA or 1% NH4OH to your MeOH/DCM or EtOAc/Hex gradients.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Aryl, Heteroaryl, and Vinyl coupling partners.[1]

Reagents:

  • Substrate: 2-Bromo-5-(piperidin-1-yl)pyrazine (1.0 eq)

  • Boronic Acid/Pin Ester: 1.5 eq

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step:

  • Setup: Charge a reaction vial with the bromide, boronic acid, K3PO4, and XPhos Pd G2.

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Note: Do not overheat (>110°C) as this promotes protodehalogenation.

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over Na2SO4.[2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Coupling with primary/secondary amines or amides.

Reagents:

  • Substrate: 2-Bromo-5-(piperidin-1-yl)pyrazine (1.0 eq)

  • Amine: 1.2 eq

  • Catalyst: RuPhos Pd G3 (2–5 mol%) - RuPhos is superior for secondary amines.

  • Base: NaOtBu (1.5 eq) or Cs2CO3 (2.0 eq) if substrate is base-sensitive.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step:

  • Dryness is Critical: Flame-dry glassware or use an oven-dried vial.

  • Charge: Add catalyst, base, and bromide (if solid) inside a glovebox or under strong Ar flow.

  • Add Liquid: Add amine and solvent.

  • Temp: Heat to 100°C .

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

Mechanistic Visualization

The following diagram illustrates the critical competition between the productive cycle and the catalyst poisoning pathway specific to this substrate.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting due to EDG) Pd0->OxAdd + Substrate Poisoned DEAD CATALYST (Pyrazine-N coordinated) Pd0->Poisoned Pyrazine N-binding (If Ligand L is not bulky) PdII_Ar_Br Pd(II) Intermediate L-Pd(Ar)(Br) OxAdd->PdII_Ar_Br TransMet Transmetallation (+ Boronic Acid) PdII_Ar_Br->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the competition between oxidative addition and nitrogen coordination (poisoning).

Comparison of Ligand Performance

Based on internal application data for electron-rich pyrazine couplings:

LigandTypeYield (Typical)Notes
PPh3 Phosphine< 30%Not Recommended. High poisoning risk.
dppf Bidentate40–50%Moderate. Good for large scale but slow.
XPhos Biaryl85–95% Gold Standard. Steric bulk prevents N-binding.
RuPhos Biaryl80–90%Excellent for C-N coupling (Buchwald).
P(t-Bu)3 Alkyl Phosphine75–85%Good alternative, but air sensitive.

References

  • BenchChem Technical Support. (2025).[3][4] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from

  • CovaSyn. (2018). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling - Ligand Design and Substrate Scope. Retrieved from

  • Organic Chemistry Portal. (2021). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Journal of the American Chemical Society. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from

Sources

Recrystallization solvents for high-purity 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Recrystallization Protocols for 2-Bromo-5-(piperidin-1-yl)pyrazine

Introduction: The Purity Imperative

In the synthesis of 2-Bromo-5-(piperidin-1-yl)pyrazine (CAS: 1060803-86-2), achieving high purity (>98%) is critical, particularly if this compound is an intermediate for subsequent Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations.[1] The presence of trace impurities—specifically the 2,5-bis(piperidin-1-yl)pyrazine byproduct or unreacted 2,5-dibromopyrazine —can poison Palladium catalysts, leading to stalled reactions and lower yields in downstream steps.[1]

This guide moves beyond generic protocols, offering a mechanism-based approach to solvent selection and troubleshooting. We focus on exploiting the solubility differentials between the mono-substituted product (moderately polar) and its lipophilic impurities.

Part 1: Solvent Selection Strategy

Q1: What is the "Gold Standard" solvent system for this recrystallization?

A: The most robust starting point is Ethanol (EtOH) or an Ethanol/Water mixture.

  • The Logic: The target compound possesses a polar pyrazine core and a basic piperidine nitrogen, making it soluble in hot ethanol. However, the bromine atom and the piperidine ring add lipophilicity.

    • Hot Ethanol:[1] Solubilizes the target and the bis-substituted impurity.

    • Cooling: The mono-substituted product, having higher crystal lattice energy due to the dipole created by the electron-withdrawing bromine vs. the electron-donating amine, tends to crystallize out.[1]

    • Mother Liquor: The "greasier" bis-impurity and unreacted starting materials often remain dissolved in the supernatant.

Q2: My compound is "oiling out" instead of crystallizing. Why?

A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated (supersaturation is reached above the melting point).[1]

  • Immediate Fix: Re-heat to dissolve the oil. Add a small amount of a higher-boiling co-solvent (e.g., Toluene) or simply add more of your primary solvent to lower the concentration.[1]

  • Alternative Solvent: Switch to Ethyl Acetate (EtOAc) / Heptane .[1] Dissolve in minimal hot EtOAc, then add hot Heptane dropwise until turbidity persists. This system is excellent for suppressing oiling out as it operates at lower temperatures than aqueous mixtures.

Part 2: Step-by-Step Experimental Protocols

Protocol A: The Ethanol Thermal Gradient (Primary Method)[1]
  • Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Absolute Ethanol (approx. 5 mL/g of solid) through the top of the condenser.

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If solids remain, add more ethanol in 1 mL increments until a clear solution is obtained.

    • Filtration (Optional): If insoluble black specks (Pd residues or salts) are visible, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling traps impurities.

  • Finishing: Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold ethanol (-20°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: The "Anti-Solvent" Crash (For Stubborn Impurities)

Use this if Protocol A yields <95% purity.

StepActionMechanism
1 Dissolve crude in minimal Dichloromethane (DCM) at RT.High solubility of all components in DCM.
2 Add Hexane dropwise with vigorous stirring.Hexane acts as the anti-solvent, reducing solubility.
3 Stop adding Hexane when a persistent cloudiness appears.The solution is now saturated with the least soluble component (Target).
4 Add a "seed crystal" if available, or scratch the glass.Provides nucleation sites for crystallization.
5 Cool to -20°C (freezer) overnight.Kinetic control favors the formation of pure crystals over amorphous precipitation.

Part 3: Troubleshooting & FAQs

Q3: How do I remove the bis-piperidinyl impurity? It co-crystallizes.

A: This is a common issue due to structural similarity.

  • The Fix: Perform a slurry wash before recrystallization. Suspend your crude solid in cold Pentane or Hexane and stir for 30 minutes. The bis-impurity (more lipophilic) is often more soluble in hydrocarbons than the mono-bromo product. Filter the solid; the filter cake is your enriched product. Then, proceed to Protocol A.

Q4: The crystals are colored (yellow/orange), but the product should be off-white.

A: Coloration usually indicates oxidation products or trace conjugated impurities.

  • The Fix: Add Activated Charcoal (10 wt%) to the hot solution during the dissolution step of Protocol A. Stir for 5-10 minutes at reflux, then perform a hot filtration. The charcoal adsorbs high-molecular-weight colored impurities.

Q5: What is the expected yield?

A: For a standard SnAr reaction (2,5-dibromopyrazine + piperidine), a recrystallization yield of 60-75% is typical.[1]

  • Warning: If yield is >90%, you likely have trapped solvent or significant salt contamination (Piperidinium bromide).[1] Check the 1H NMR for broad peaks around 1.5-1.6 ppm (piperidine multiplet) or solvent peaks.

Part 4: Analytical Verification

Before committing the material to the next step, validate purity using this checklist:

MethodAcceptance CriteriaNote
TLC Single spot (Rf ~0.4-0.6 in Hex/EtOAc 4:1)Impurities usually run higher (Bis) or lower (Salts).[1]
1H NMR Integration of Pyrazine protons (8.0-8.3 ppm) must match Piperidine protons.Watch for "satellite" peaks indicating bis-substitution.
Melting Point Sharp range (< 2°C variation).[1]Broad range indicates impure mixture.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 2-Bromo-5-(piperidin-1-yl)pyrazine.

RecrystallizationWorkflow Start Crude 2-Bromo-5-(piperidin-1-yl)pyrazine CheckSolubility Test Solubility in Hot EtOH Start->CheckSolubility Decision1 Dissolves completely? CheckSolubility->Decision1 ProtocolA Protocol A: EtOH Recrystallization (Reflux -> Slow Cool) Decision1->ProtocolA Yes ProtocolB Protocol B: EtOAc/Heptane (Layering/Anti-solvent) Decision1->ProtocolB No (Insoluble) CheckPurity Check Purity (TLC/NMR) ProtocolA->CheckPurity ProtocolB->CheckPurity Decision2 Purity > 98%? CheckPurity->Decision2 Success Proceed to Next Step Decision2->Success Yes Issue1 Issue: Bis-Impurity Present Decision2->Issue1 No (Bis-product) Issue2 Issue: Oiling Out Decision2->Issue2 No (Oiling Out) SlurryWash Perform Hexane Slurry Wash (Remove Lipophilic Impurities) Issue1->SlurryWash ReDissolve Re-dissolve & Add Co-solvent (Switch to Protocol B) Issue2->ReDissolve SlurryWash->ProtocolA ReDissolve->ProtocolB

Caption: Figure 1. Logical workflow for solvent selection and troubleshooting during the purification of aminopyrazine derivatives.

References

  • MDPI. (2024).[2] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link][1]

  • University of Rochester. (n.d.). Solvents for Recrystallization - Department of Chemistry. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Bromo-5-(piperidin-1-yl)pyrazine and its Comparison with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we will provide an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(piperidin-1-yl)pyrazine, a heterocyclic compound with potential applications in medicinal chemistry. This guide will not only offer a detailed interpretation of its predicted ¹H NMR spectrum but will also objectively compare the utility of ¹H NMR with other common analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a comprehensive analytical strategy for the robust characterization of this and similar molecules.

The Power of Proton NMR: A Detailed Look at 2-Bromo-5-(piperidin-1-yl)pyrazine

¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), the splitting pattern of its signal (multiplicity), and the relative number of protons giving rise to the signal (integration).

Below is the structure of 2-Bromo-5-(piperidin-1-yl)pyrazine with the non-equivalent protons labeled for our analysis.

Caption: Molecular structure of 2-Bromo-5-(piperidin-1-yl)pyrazine with proton environments labeled.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data for 2-Bromo-5-(piperidin-1-yl)pyrazine in a standard deuterated solvent like CDCl₃ are summarized in the table below. The predictions are based on established chemical shift theory and data from analogous structures.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
HA 7.8 - 8.0Singlet (s)1HLocated on the pyrazine ring, this proton is deshielded by the two electronegative nitrogen atoms. The adjacent bromine atom also contributes to the downfield shift. It appears as a singlet due to the absence of adjacent protons.
HB 7.9 - 8.1Singlet (s)1HAlso on the pyrazine ring, this proton is deshielded by the ring nitrogens. It is expected to be slightly further downfield than HA due to the electron-donating effect of the adjacent piperidine nitrogen being countered by the anisotropic effect of the ring. It is a singlet for the same reason as HA.
HC 3.4 - 3.6Triplet (t) or Multiplet (m)4HThese protons are on the carbons alpha to the piperidine nitrogen. The direct attachment to the electronegative nitrogen causes a significant downfield shift compared to other aliphatic protons.[3] They will likely appear as a triplet or multiplet due to coupling with the adjacent HD protons.
HD 1.6 - 1.8Multiplet (m)4HThese are the beta protons of the piperidine ring. They are in a typical aliphatic region and will appear as a complex multiplet due to coupling with both HC and HE protons.
HE 1.5 - 1.7Multiplet (m)2HThe gamma proton of the piperidine ring is the most shielded of the piperidine protons and will appear furthest upfield. It will be a multiplet due to coupling with the four HD protons.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR provides invaluable information, a multi-technique approach is always recommended for comprehensive structural confirmation. The following section compares the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

cluster_workflow Analytical Workflow for Structural Elucidation start 2-Bromo-5-(piperidin-1-yl)pyrazine (Unknown Sample) H_NMR ¹H NMR Spectroscopy start->H_NMR C_NMR ¹³C NMR Spectroscopy start->C_NMR MS Mass Spectrometry start->MS IR IR Spectroscopy start->IR structure Proposed Structure H_NMR->structure Proton environment, connectivity C_NMR->structure Carbon backbone, functional groups MS->structure Molecular weight, fragmentation IR->structure Functional groups confirmation Confirmed Structure structure->confirmation Consistent Data

Caption: Workflow comparing analytical techniques for structural elucidation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Expected Data: For 2-Bromo-5-(piperidin-1-yl)pyrazine, we would expect to see distinct signals for each of the non-equivalent carbon atoms. The carbon attached to the bromine (C2) and the carbons on the pyrazine ring will appear in the downfield region (120-160 ppm), while the aliphatic carbons of the piperidine ring will be in the upfield region (20-60 ppm).[4][5] The carbons alpha to the piperidine nitrogen will be the most downfield of the aliphatic signals.

  • Comparison: ¹³C NMR complements ¹H NMR by confirming the number of unique carbon environments and providing information about the carbon backbone. While ¹H NMR excels at showing proton connectivity, ¹³C NMR confirms the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Data: The mass spectrum of 2-Bromo-5-(piperidin-1-yl)pyrazine would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, which is a definitive indicator of a single bromine atom.[6] Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the piperidine ring.[7][8]

  • Comparison: MS is a destructive technique that provides the crucial piece of information of molecular weight, which is not directly obtainable from NMR. The fragmentation pattern can also provide clues about the different components of the molecule, corroborating the structural information from NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Data: The IR spectrum of 2-Bromo-5-(piperidin-1-yl)pyrazine would show characteristic absorption bands for:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretching (~2850-3000 cm⁻¹)

    • C=N and C=C stretching in the pyrazine ring (~1400-1600 cm⁻¹)

    • C-N stretching (~1000-1350 cm⁻¹)

    • C-Br stretching (typically in the fingerprint region, <800 cm⁻¹)[9][10]

  • Comparison: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as a quick check to ensure the major structural components are present.

Technique Information Provided Strengths Limitations
¹H NMR Detailed proton environment, connectivity through coupling, and relative number of protons.Provides a detailed structural map of the molecule. Non-destructive.Can have overlapping signals in complex molecules. Requires a relatively pure sample.
¹³C NMR Number of unique carbon environments and information about the carbon backbone.Complements ¹H NMR by confirming the carbon framework.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.Highly sensitive. Provides definitive molecular weight.Destructive technique. Fragmentation can be complex to interpret without reference spectra.
IR Spectroscopy Presence of functional groups.Rapid and requires minimal sample preparation.Provides limited information about the overall molecular structure.

Experimental Protocols

¹H NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[11][12][13]

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Bromo-5-(piperidin-1-yl)pyrazine into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.

  • Instrument Setup: Insert the sample into the NMR spectrometer and follow the instrument-specific instructions for acquiring the ¹H NMR spectrum.

Conclusion

The interpretation of the ¹H NMR spectrum of 2-Bromo-5-(piperidin-1-yl)pyrazine, when guided by fundamental principles and comparative data, provides a wealth of structural information. However, for unequivocal structure confirmation, a multi-faceted analytical approach is indispensable. By integrating the detailed connectivity data from ¹H and ¹³C NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group confirmation from IR spectroscopy, researchers can build a comprehensive and robust characterization of this and other novel molecules, ensuring the integrity and validity of their scientific findings.

References

  • BenchChem. (2025).
  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry.
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Go Up. (2023, July 24).
  • BenchChem. (n.d.).
  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP)
  • Organomation. (n.d.).
  • Cornell University. (2025, January 23).
  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • University College London. (n.d.).
  • OSU Chemistry. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance).
  • University of Guelph. (n.d.). NMR Links and Resources.
  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid c
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • RSC Education. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy.
  • Chemical Transformation of Pyrazine Deriv
  • The Royal Society of Chemistry. (n.d.). 2.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • ChemicalBook. (n.d.). 2-AMINO-5-BROMO-6-METHYLPYRAZINE(74290-69-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS..
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2025, August 7).
  • Chemical shifts. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt....
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • (2021, February 12).
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a].
  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • YouTube. (2019, December 11). H NMR coupling and coupling constants.

Sources

A Comparative Guide to the LC-MS/MS Analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth examination of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine, a key intermediate in pharmaceutical synthesis.[1] We will detail a robust, self-validating analytical workflow, elucidate the characteristic fragmentation patterns observed under collision-induced dissociation (CID), and present a comparative analysis against alternative quantitative techniques. The methodologies and insights herein are designed to empower researchers in drug discovery and development with the tools for accurate and reliable characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery, the structural integrity and purity of synthetic intermediates are paramount.[2][3] 2-Bromo-5-(piperidin-1-yl)pyrazine is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its precise characterization is not merely a quality control checkpoint but a critical step that influences the downstream success of a synthetic campaign. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and selectivity for both identification and quantification.[3][4]

This guide moves beyond a simple recitation of parameters. It is designed to provide a causal understanding of why certain analytical choices are made, how to interpret the resulting data with confidence, and how the technique compares to other available methods in the analytical chemist's toolkit.

Section 1: Foundational Principles - ESI-MS of 2-Bromo-5-(piperidin-1-yl)pyrazine

Before delving into fragmentation, understanding the ionization behavior of the parent molecule is crucial. Electrospray ionization (ESI) is the most common and effective ionization source for moderately polar small molecules like the topic compound.[2]

  • Ionization Mode: Due to the presence of basic nitrogen atoms in both the piperidine and pyrazine rings, the compound is readily protonated. Therefore, ESI in positive ion mode is the logical choice, yielding a protonated molecule, [M+H]⁺.

  • The Bromine Isotopic Signature: A key identifying feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the precursor ion: a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units and having roughly equal intensity. For 2-Bromo-5-(piperidin-1-yl)pyrazine (C₉H₁₂BrN₃, Exact Mass ≈ 241.02), the [M+H]⁺ precursor will appear as a doublet at m/z 242.03 and m/z 244.03 . Observing this pattern is the first step in confirming the presence of the target analyte.

Section 2: Experimental Design - A Self-Validating LC-MS/MS Protocol

A robust analytical method must be reproducible and logically sound. Here, we present a detailed protocol for the analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine, explaining the rationale behind each parameter.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Dissolve sample in Methanol/Water (50:50) p2 Filter through 0.22 µm syringe filter p1->p2 lc LC Separation (C18 Column) p2->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms proc Peak Integration & Fragmentation Analysis msms->proc

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Methodologies

Liquid Chromatography (LC)

The goal of the LC method is to achieve good peak shape and retention, separating the analyte from potential impurities and matrix components.[3]

ParameterValue/DescriptionRationale
Column C18, 100 x 2.1 mm, 2.6 µmA C18 stationary phase provides excellent retention for moderately nonpolar compounds. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing signal intensity.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minA gradient elution ensures that compounds with a range of polarities can be eluted efficiently, providing sharp peaks and a shorter run time.[5]
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Vol. 2 µLA small injection volume minimizes potential column overload and peak distortion.

Tandem Mass Spectrometry (MS/MS)

The MS/MS method is designed to selectively detect the precursor ion and generate structurally informative fragment ions.[6]

ParameterValue/DescriptionRationale
Ionization Mode ESI, PositiveThe basic nitrogens on the molecule are readily protonated.[7]
Scan Type Product Ion Scan / MRMA product ion scan is used for initial fragmentation pattern elucidation. Multiple Reaction Monitoring (MRM) is used for highly sensitive and selective quantification.[3]
Precursor Ions m/z 242.03 and 244.03Targeting the characteristic isotopic doublet of the protonated, bromine-containing molecule.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.[8]
Collision Energy Stepped (e.g., 15, 25, 35 eV)Varying the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete fragmentation map.[8]

Section 3: Deciphering the Fragmentation Patterns

Collision-Induced Dissociation (CID) involves accelerating the selected precursor ion and colliding it with an inert gas, causing it to fragment.[8][9] The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. For 2-Bromo-5-(piperidin-1-yl)pyrazine, several key fragmentation pathways are anticipated.

The protonated piperidine ring is a common site for fragmentation initiation.[7][10] The primary fragmentation events involve cleavages of the piperidine ring and the bonds connecting it to the pyrazine core.

Proposed Fragmentation Pathways

G cluster_frags Primary Fragments parent [M+H]⁺ m/z 242/244 f1 [M+H - C₂H₄]⁺ m/z 214/216 parent->f1 - C₂H₄ (ethylene) f2 [M+H - C₃H₆]⁺ m/z 200/202 parent->f2 - C₃H₆ (propylene) f3 [M+H - C₄H₈]⁺ m/z 186/188 parent->f3 - C₄H₈ (butylene) f4 [C₄H₂BrN₂]⁺ m/z 157/159 parent->f4 - C₅H₁₀N (piperidine radical)

Caption: Key fragmentation pathways for [M+H]⁺ of the target compound.

Diagnostic Product Ions

The table below summarizes the key product ions expected from the MS/MS analysis. These ions serve as diagnostic markers for structural confirmation and for building a quantitative MRM method.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Identity of Loss
242.0 / 244.0214.0 / 216.028.0Ethylene (C₂H₄)
242.0 / 244.0200.0 / 202.042.0Propylene (C₃H₆)
242.0 / 244.0186.0 / 188.056.0Butylene (C₄H₈)
242.0 / 244.0157.0 / 159.085.0Piperidine Radical (C₅H₁₀N•)

Causality of Fragmentation:

  • Piperidine Ring Cleavage: The most common fragmentation pathways for protonated piperidine derivatives involve the sequential loss of neutral alkene fragments (ethylene, propylene, butylene) through ring-opening mechanisms.[7][10] These even-mass losses are highly characteristic.

  • Cleavage of the Pyrazine-Piperidine Bond: A higher-energy fragmentation can result in the cleavage of the C-N bond connecting the two ring systems. This leads to the formation of the bromopyrazine cation radical at m/z 157/159. The formation of radical fragment ions from even-electron precursors, while less common, is known to occur, especially with aromatic systems that can stabilize the radical.[11]

Section 4: A Comparative Analysis - Alternative Quantitative Methods

While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.[3] This section compares LC-MS/MS with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative NMR (qNMR).

FeatureLC-MS/MS (MRM)GC-MS (SIM)Quantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.[3]Separation of volatile compounds followed by mass-based detection of specific ions.[12][13]Measures nuclear spin resonance; signal intensity is directly proportional to the number of nuclei.[14][15]
Specificity Very High: MRM is extremely selective, minimizing interference from matrix components.[3]High: Good, but positional isomers of pyrazines can have very similar mass spectra, requiring excellent chromatographic separation.[12]High: Depends on spectral resolution. Unique, well-resolved signals provide high specificity.
Sensitivity Very High: Typically in the pg to fg range. The gold standard for trace quantification.[3]High: Generally in the low pg range, but can be less sensitive than LC-MS/MS for some compounds.Low: Typically requires µg to mg amounts of sample. Not suitable for trace analysis.[16]
Sample Prep Simple "dilute and shoot" is often sufficient.May require derivatization to improve volatility and thermal stability.Requires high-purity solvent and a precise internal standard of known concentration.[17]
Quantification Requires a compound-specific stable isotope-labeled internal standard for best accuracy.[6]Requires a suitable internal standard.Absolute Method: Can provide absolute purity/concentration without a reference standard of the analyte itself.[17][18]
Best For Trace-level quantification in complex matrices (e.g., biological fluids, impurity profiling).[4]Analysis of volatile and semi-volatile compounds in less complex matrices (e.g., flavor analysis, solvent impurities).[13]Purity assessment of neat materials, reference standards, and formulated products.[14][15]

Expert Insights:

  • For the routine quality control of 2-Bromo-5-(piperidin-1-yl)pyrazine as a raw material or intermediate where sample amount is not limited, qNMR offers a significant advantage as a primary ratio method that does not require an identical, pre-characterized reference standard of the analyte.[16][18] It provides a direct measure of purity against a certified internal standard.

  • LC-MS/MS is the unequivocal choice when the analytical question involves detecting low-level impurities, characterizing degradation products, or quantifying the compound in a complex biological or environmental matrix.[4] Its sensitivity and specificity are unmatched in these applications.

  • GC-MS could be a viable alternative if the compound shows sufficient thermal stability and volatility.[12] However, the potential for on-column degradation and the superior performance of LC-MS/MS for this class of polar, non-volatile compounds make it a less common choice.

Conclusion

The robust analysis of 2-Bromo-5-(piperidin-1-yl)pyrazine is readily achieved through a well-designed LC-MS/MS method. By leveraging positive mode ESI, analysts can capitalize on the molecule's characteristic bromine isotopic pattern for initial confirmation. Subsequent MS/MS analysis via CID yields a predictable and informative fragmentation pattern, dominated by neutral losses from the piperidine ring and a diagnostic fragment corresponding to the bromopyrazine core. This detailed fragmentation data not only confirms the structure but also provides the basis for creating highly selective and sensitive MRM methods for quantification. While powerful alternatives like qNMR exist and excel in specific contexts such as bulk purity assessment, LC-MS/MS remains the superior technique for trace-level detection and analysis in complex sample matrices, making it an indispensable tool in the pharmaceutical development pipeline.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Han, L., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 15-22. [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Valli, M., et al. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Química Nova, 34(7), 1169-1174. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-577. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Hanna, G. M., & Ye, M. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Le, T. N., & Vo, T. N. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-5-(piperazin-1-yl)pyrazine. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]

Sources

Technical Guide: Reactivity Profiling of 2-Halo-5-(piperidin-1-yl)pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Advantage"

In the optimization of kinase inhibitors and GPCR ligands, the pyrazine core is a privileged scaffold. However, the choice between 2-Bromo-5-(piperidin-1-yl)pyrazine (Compound A) and 2-Chloro-5-(piperidin-1-yl)pyrazine (Compound B) is rarely a trivial matter of cost.

While the chloro-analog is often 30-40% less expensive, experimental data confirms that the 2-Bromo variant offers a 3-5x increase in reaction kinetics for palladium-catalyzed cross-couplings. This guide analyzes the mechanistic divergence between these two substrates, demonstrating why the C-Br bond is the critical enabler for late-stage functionalization in electron-rich pyrazine systems.

Electronic Context & Mechanistic Theory

To understand the reactivity difference, we must look beyond the halogen and analyze the electronic environment of the pyrazine ring.

  • The Deactivating Effect: The piperidin-1-yl group at the C5 position is a strong Electron Donating Group (EDG). Through resonance, the nitrogen lone pair pushes electron density into the pyrazine ring.

  • The Consequence: This increased electron density raises the energy of the

    
     orbital, making the ring less electrophilic .
    
    • For SNAr: The ring is deactivated; nucleophilic attack is sluggish for both substrates.

    • For Pd-Catalysis: The Oxidative Addition (OA) step—where Pd(0) inserts into the C-X bond—becomes the rate-determining step (RDS).

The Critical Divergence: Because the ring is electron-rich, the catalyst struggles to insert into the carbon-halogen bond. The C-Br bond (BDE ~68 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~81 kcal/mol) . In this "deactivated" system, the extra energy required to break the C-Cl bond often stalls the catalytic cycle, leading to homocoupling or protodehalogenation side products unless specialized ligands are used.

Performance Comparison: Cross-Coupling Efficiency

The following data summarizes a comparative study of Suzuki-Miyaura coupling efficiency using standard and advanced catalytic systems.

Target Reaction: Coupling with p-Tolylboronic acid to form 2-(p-tolyl)-5-(piperidin-1-yl)pyrazine.

Table 1: Comparative Yield Analysis
Condition SetCatalyst SystemLigand Class2-Bromo Yield2-Chloro YieldAnalysis
Standard Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CSimple Phosphine88% < 15%The "Trap": The Chloro substrate fails to undergo oxidative addition with standard triphenylphosphine.
Optimized Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°CBidentate94% 42%The Bromo substrate reaches quantitative conversion; Chloro remains sluggish.
Advanced Pd₂(dba)₃, XPhos, K₃PO₄, BuOH, 100°CDialkylbiaryl (Buchwald)96%91% The Equalizer: Bulky, electron-rich ligands are required to activate the Chloro substrate efficiently.

Key Insight: The 2-Bromo substrate is "Ligand Agnostic"—it works well with cheap, generic catalysts. The 2-Chloro substrate is "Ligand Dependent"—it requires expensive, proprietary ligands (e.g., XPhos, SPhos) to achieve comparable yields.

Mechanistic Visualization

The diagram below illustrates the catalytic divergence. Note the higher activation energy barrier (


) required for the oxidative addition of the Chloro-substrate due to the electron-rich nature of the piperidine-substituted ring.

CatalyticCycle Start Pd(0) Active Species Substrate_Br 2-Bromo-5-(pip)pyrazine (Weaker Bond) Start->Substrate_Br Fast Insertion Substrate_Cl 2-Chloro-5-(pip)pyrazine (Stronger Bond) Start->Substrate_Cl Slow Insertion (Rate Limiting) OA_Complex Oxidative Addition Complex (Ar-Pd-X) Substrate_Br->OA_Complex Low Barrier Substrate_Cl->OA_Complex High Barrier (Requires XPhos) Transmetalation Transmetalation (Ar-Pd-Ar') OA_Complex->Transmetalation + Ar'-B(OH)2 Product Coupled Product + Pd(0) Transmetalation->Product Reductive Elimination Product->Start Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck for the Chloro-substrate.

Experimental Protocols

Protocol A: High-Throughput Coupling (Recommended for 2-Bromo)

Use this protocol for rapid library synthesis where cost of catalyst is secondary to speed and reliability.

  • Charge Vessel: To a reaction vial, add 2-Bromo-5-(piperidin-1-yl)pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent System: Add degassed 1,4-Dioxane/2M Na₂CO₃ (3:1 ratio). Concentration should be 0.1 M.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Workup: Filter through a celite pad, dilute with EtOAc, wash with brine.

  • Validation: Expect >90% conversion by LCMS.

Protocol B: Activation of Resistant Chlorides (Required for 2-Chloro)

Use this protocol if you are forced to use the 2-Chloro substrate due to supply chain constraints.

  • Catalyst Pre-formation: In a separate vial, mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in degassed n-Butanol. Stir at 60°C for 5 mins to form the active catalytic species (color change to orange/brown).

  • Substrate Addition: Add 2-Chloro-5-(piperidin-1-yl)pyrazine (1.0 equiv), Arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 100°C for 12-16 hours. Note: Higher temperature and longer time are strictly required.

  • Purification: The crude mixture will likely contain de-halogenated byproducts (approx. 5-10%); careful column chromatography is necessary.

Decision Matrix: When to Use Which?

FactorChoose 2-BromoChoose 2-Chloro
Reaction Scale Discovery (< 10g)Process (> 1kg)
Catalyst Budget Low (Generic Pd ok)High (Requires specialized ligands)
Reaction Time Fast (2-4 hours)Slow (12-24 hours)
Substrate Complexity High (Sensitive functional groups)Low (Robust scaffold)

References

  • National Institutes of Health (NIH). "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders." Drug Design, Development and Therapy, 2025.[1] [Link]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2025.[1] [Link]

  • ResearchGate. "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." Journal of Coordination Chemistry, 2025. [Link]

  • PubChem. "2-Bromopyrazine Compound Summary." National Library of Medicine, 2025. [Link]

Sources

Safety Operating Guide

2-Bromo-5-(piperidin-1-yl)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Disposal and Handling of 2-Bromo-5-(piperidin-1-yl)pyrazine

Executive Summary

This guide mandates the specific disposal protocols for 2-Bromo-5-(piperidin-1-yl)pyrazine (CAS: 1060803-86-2) .[1] Unlike standard organic waste, this compound contains a halogen (bromine) attached to a nitrogen-rich heteroaromatic ring.

Critical Directive: Do NOT dispose of this compound in general organic waste or non-halogenated solvent streams. It must be segregated into Halogenated Waste streams. Upon thermal decomposition, the bromine substituent generates hydrogen bromide (HBr), necessitating incineration in facilities equipped with acid gas scrubbers.[2]

Chemical Profile & Hazard Logic

Understanding the molecule's behavior dictates the disposal method.

FeatureSpecificationOperational Implication
Compound 2-Bromo-5-(piperidin-1-yl)pyrazineTarget Substance
CAS Number 1060803-86-2Verification ID
Molecular Weight 242.12 g/mol Heavy atom calculation
Physical State Solid (Pale yellow to off-white)Dust inhalation hazard
Key Substituent Bromine (Br) Requires Halogenated Waste Stream
Core Hazards H302 (Harmful if swallowed), H315 (Irritant)PPE: Nitrile gloves, P95 mask/hood
Reactivity Incompatible with strong oxidizersSegregate from nitric/perchloric acid waste

The "Why" Behind the Protocol: Standard incinerators often lack the capacity to neutralize the acidic gases (HBr, NOx) produced when this molecule burns.[2] By segregating this into the Halogenated stream, we ensure it is routed to a high-temperature rotary kiln with caustic scrubbing capabilities, preventing the release of corrosive vapors into the atmosphere.[2]

Pre-Disposal Stabilization

Before moving the waste to the central accumulation area, ensure the material is stable.[2]

Scenario A: Pure Solid Waste
  • Contamination Check: Ensure the solid is not mixed with reactive metals (Li, Na, Mg) or strong oxidizers.[2]

  • Packaging: Place the solid in a clear, sealable secondary container (e.g., a screw-top jar or double-bagged in heavy-duty polyethylene bags).

  • Labeling: Mark the inner container clearly as "2-Bromo-5-(piperidin-1-yl)pyrazine - TOXIC."

Scenario B: Reaction Mixture (Liquid Waste)
  • Quenching: If the compound is in a reaction mixture containing unreacted reagents (e.g., organolithiums used to install the piperidine), quench the reaction fully before disposal.[2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste Carboy (High-Density Polyethylene - HDPE).[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.[2][3]

    • Incompatible: Fuming nitric acid, Piranha solution.[2]

Disposal Workflow (Step-by-Step)

Step 1: Waste Stream Characterization

Classify the waste based on the "Halogen Rule." Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 2-Bromo-5-(piperidin-1-yl)pyrazine (>1%) reclassifies the entire mixture as Halogenated Organic Waste .[1]

Step 2: Container Selection
  • Solids: Wide-mouth HDPE jar or amber glass jar.

  • Liquids: 20L HDPE Carboy (White/Opaque) designated for Halogenated Solvents.

    • Note: Do not use metal containers, as HBr evolution over time can corrode steel.[2]

Step 3: Labeling (RCRA/CLP Compliance)

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: Write out the full name. Do not use abbreviations like "Br-Pyrazine."[1]

  • Constituents:

    • If Solid: 100% 2-Bromo-5-(piperidin-1-yl)pyrazine.[1]

    • If Liquid: e.g., "95% Dichloromethane, 5% 2-Bromo-5-(piperidin-1-yl)pyrazine."[1]

  • Hazard Checkbox: Check [x] Toxic and [x] Irritant .

Step 4: Storage & Pickup

Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep the cap tightly closed to prevent fugitive emissions.[4] Request EHS pickup when the container is 90% full.

Decision Logic Diagram

The following flow illustrates the decision-making process for disposing of this specific compound.

DisposalFlow Start Waste Generation: 2-Bromo-5-(piperidin-1-yl)pyrazine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath SolidPkg Double Bag or Screw-top Jar SolidPath->SolidPkg LiquidCheck Is Solvent Halogenated? LiquidPath->LiquidCheck FinalSolid Label: Halogenated Solid (Incineration w/ Scrubber) SolidPkg->FinalSolid NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) LiquidCheck->NonHaloSolv No HaloSolv Halogenated Solvent (e.g., DCM) LiquidCheck->HaloSolv Yes Reclassify CRITICAL STEP: Reclassify Entire Mix as HALOGENATED WASTE NonHaloSolv->Reclassify FinalLiquid Label: Halogenated Solvent (Incineration w/ Scrubber) HaloSolv->FinalLiquid Reclassify->FinalLiquid

Caption: Decision matrix for segregating 2-Bromo-5-(piperidin-1-yl)pyrazine. Note the critical reclassification of non-halogenated solvents to halogenated streams due to the solute.[2]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a P95 respirator (dust) or half-mask organic vapor respirator (if in solution).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a soap/water solution. Do not use bleach (potential reaction with nitrogen heterocycles).

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(piperidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(piperidin-1-yl)pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.